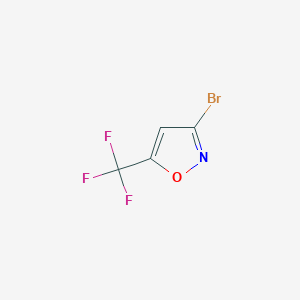

3-Bromo-5-(trifluoromethyl)isoxazole

Description

Significance of the Isoxazole (B147169) Core in Chemical Synthesis and Research

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry and organic synthesis. nih.govijpca.org Its prevalence in a wide range of biologically active compounds underscores its importance.

Role as a Privileged Heterocyclic Scaffold

The isoxazole ring is widely recognized as a "privileged scaffold" in drug discovery. rsc.orgnih.gov This designation is given to molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for developing new therapeutic agents. nih.gov The isoxazole core is found in numerous commercially available drugs, highlighting its significance. rsc.orgnih.govresearchgate.net Its presence in pharmaceuticals is extensive, with isoxazole-containing compounds representing a notable portion of approved drugs. ontosight.ai The versatility of the isoxazole scaffold allows for chemical modifications that can lead to agents with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. exlibrisgroup.comrsc.orgnih.gov

Applications as Versatile Building Blocks and Synthons in Organic Chemistry

Beyond its direct role in bioactive molecules, the isoxazole ring serves as a highly versatile building block, or synthon, in organic synthesis. lifechemicals.comnbinno.com The weak N-O bond within the isoxazole ring is a key feature, as it can be cleaved under various conditions to reveal other functional groups. nih.gov This latent functionality allows isoxazoles to act as precursors for a range of other molecules, such as β-hydroxy ketones, γ-amino alcohols, and enaminones, making them valuable intermediates in the construction of complex molecular architectures. lifechemicals.comtaylorandfrancis.com The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the utility of isoxazoles, enabling the creation of diverse and complex derivatives. rsc.orgnih.gov

Importance of Fluorinated Heterocycles in Advanced Chemical Design

The incorporation of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (–CF3), into heterocyclic structures is a critical strategy in modern chemical design, particularly in the pharmaceutical and agrochemical industries. tandfonline.comresearchgate.netnumberanalytics.com The introduction of fluorine can dramatically alter a molecule's physicochemical properties. numberanalytics.com The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. tandfonline.comrsc.org The trifluoromethyl group, in particular, is known to impact lipophilicity and electronic characteristics, which can lead to enhanced biological activity. rsc.org Consequently, fluorinated heterocycles are prevalent in many blockbuster drugs and are a major focus of contemporary research. tandfonline.comalfa-chemistry.com

Structural Context of 3-Bromo-5-(trifluoromethyl)isoxazole

This compound is a molecule that combines the advantageous features of the isoxazole scaffold with the unique properties conferred by halogen and trifluoromethyl substituents. Its structure is strategically designed for use as a specialized chemical intermediate.

Position within Halogenated and Trifluoromethylated Isoxazole Derivatives

This compound belongs to a class of isoxazole derivatives that are substituted with both a halogen atom and a trifluoromethyl group. The synthesis of such compounds is an area of active research, with various methods developed to control the regioselectivity of substitutions on the isoxazole ring. nih.govolemiss.edu The bromine at the 3-position and the trifluoromethyl group at the 5-position create a specific substitution pattern that is highly useful for further chemical transformations. The bromine atom can be readily displaced or used in cross-coupling reactions, while the trifluoromethyl group imparts its characteristic electronic and metabolic stability properties to the molecule and any subsequent derivatives. rsc.org This specific arrangement distinguishes it from other related compounds and makes it a tailored building block.

A variety of halogenated and fluorinated isoxazoles have been synthesized for research purposes, each with unique potential applications. The table below provides examples of such derivatives, illustrating the chemical space in which this compound resides.

| Compound Name | Position 3 | Position 5 | CAS Number |

| 3-Bromo-5-(chloromethyl)isoxazole | Bromo | Chloromethyl | 124498-15-3 chemicalbook.com |

| 3-Bromo-5-(difluoromethyl)isoxazole | Bromo | Difluoromethyl | Not Available |

| 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole | Trifluoromethyl | Bromo (on benzo ring) | 1260790-58-6 chemicalbook.com |

| 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | Trifluoromethyl | Bromomethyl | 66678783 nih.gov |

| This compound | Bromo | Trifluoromethyl | Not Available |

Rationale for Advanced Research Focus

The research focus on this compound is driven by its utility as a precursor for more complex, functionalized molecules. A key study reported a one-pot, metal-free [3+2] cycloaddition method for the regioselective synthesis of 5-trifluoromethylisoxazoles, including the 3-bromo derivative, on a large scale. nih.gov This efficient synthesis makes the compound readily accessible for further elaboration. Researchers have demonstrated its use in preparing other building blocks relevant to drug discovery, such as carboxylic acids, alcohols, and amines derived from the parent isoxazole. nih.gov The combination of a reactive handle (the bromine atom) and a stabilizing, bioactivity-enhancing group (the trifluoromethyl moiety) on a privileged scaffold (the isoxazole ring) makes this compound a high-value intermediate in programs aimed at discovering new pharmaceuticals and other advanced materials. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-1-2(10-9-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRHCAQNLPLUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376823 | |

| Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933673-61-1 | |

| Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 3 Bromo 5 Trifluoromethyl Isoxazole

Chemical Transformations Involving the Bromine Moiety

The carbon-bromine bond at the C3 position of the isoxazole (B147169) ring is the principal site of reactivity, serving as a versatile handle for functionalization.

Nucleophilic Aromatic Substitution Reactions on Bromoisoxazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of halo-aromatic compounds that are activated by electron-withdrawing groups. nih.gov The 3-bromo-5-(trifluoromethyl)isoxazole system is well-suited for this type of transformation. The isoxazole ring itself is electron-deficient, and this effect is greatly amplified by the potent electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position. This electronic arrangement polarizes the C3-Br bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack, thereby facilitating the substitution of the bromide leaving group. nih.gov

Common nucleophiles employed in these reactions include alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), leading to the formation of ether, thioether, and amino derivatives, respectively. The reaction typically proceeds under basic conditions to either generate the nucleophile in situ or to neutralize the HBr byproduct.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Oxygen | Sodium Methoxide (NaOMe) | 3-Methoxy-5-(trifluoromethyl)isoxazole |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-(trifluoromethyl)isoxazole |

| Nitrogen | Piperidine | 3-(Piperidin-1-yl)-5-(trifluoromethyl)isoxazole |

The regioselectivity of these reactions is high, with substitution occurring exclusively at the C3 position, as it is the site of activation by the ring's heteroatoms and the -CF₃ group.

Electrophilic Halogenation Studies

The isoxazole ring system, particularly when substituted with a powerful electron-withdrawing group like trifluoromethyl, is significantly deactivated towards electrophilic aromatic substitution. The combined inductive and resonance effects of the ring heteroatoms and the -CF₃ group reduce the electron density of the aromatic ring, making it a poor substrate for attack by electrophiles. The only available position for substitution, C4, is rendered highly electron-deficient.

Consequently, further electrophilic halogenation of this compound is generally considered unfeasible under standard conditions. mdpi.com Such reactions would require exceptionally harsh conditions and are not commonly reported in the literature for this or structurally similar electron-poor heterocyclic systems.

Cross-Coupling Reactions for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis. For this compound, these reactions provide an efficient route to introduce aryl and alkynyl substituents at the C3 position.

Palladium-Catalyzed Coupling Reactions

The Suzuki–Miyaura coupling reaction is a versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. researchgate.net This reaction has been successfully applied to various bromoisoxazoles to produce the corresponding arylated products in good to high yields. researchgate.netnih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are often essential for achieving high efficiency and suppressing side reactions like debromination. researchgate.netscispace.com

Table 2: Typical Conditions for Suzuki–Miyaura Coupling of this compound

| Component | Example | Role |

| Aryl Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid | Source of the aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, XPhosPdG2 | Catalyzes the C-C bond formation |

| Ligand | P(t-Bu)₃·HBF₄, SPhos, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

This methodology allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups, leading to the synthesis of 3-aryl-5-(trifluoromethyl)isoxazole derivatives.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of a base, typically an amine, which also often serves as the solvent. researchgate.netrsc.org The reaction is highly effective for converting bromo-heterocycles into their corresponding alkynylated derivatives.

In the case of this compound, Sonogashira coupling provides direct access to 3-alkynyl-5-(trifluoromethyl)isoxazoles. These products are themselves valuable intermediates, as the alkyne moiety can undergo a variety of subsequent transformations.

Table 3: General Reagents for Sonogashira Coupling of this compound

| Reagent Type | Example | Purpose |

| Terminal Alkyne | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene | Source of the alkynyl group |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, facilitates the reaction with the alkyne |

| Base/Solvent | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Base to deprotonate the alkyne and neutralize HBr |

The Sonogashira reaction expands the synthetic utility of this compound, enabling the creation of conjugated systems and precursors for more complex molecular targets.

Other Transition Metal-Catalyzed Functionalizations

The carbon-bromine bond at the C-3 position of this compound is the primary site for derivatization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Palladium-catalyzed reactions, in particular, are widely employed to functionalize bromo-heterocycles.

Key examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromo-isoxazole with various aryl or vinyl boronic acids or esters. nih.govrsc.org This is one of the most versatile methods for introducing complex aromatic and heteroaromatic moieties at the C-3 position.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of 3-alkenyl-5-(trifluoromethyl)isoxazoles. rsc.org

Sonogashira Coupling: This copper-co-catalyzed palladium reaction allows for the introduction of terminal alkynes, yielding 3-alkynyl-5-(trifluoromethyl)isoxazoles, which are valuable intermediates for further synthesis. rsc.org

These reactions typically exhibit high functional group tolerance, allowing for the coupling of partners bearing a wide range of substituents. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and preventing side reactions like debromination. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a dominant feature of the molecule, profoundly influencing its chemical and physical properties. It is characterized by its high thermal and chemical stability. The CF3 group is generally considered to be chemically inert under most synthetic conditions, including those employed for cross-coupling reactions at the C-3 position.

The primary impact of the trifluoromethyl group is electronic and steric. Its strong electron-withdrawing nature significantly affects the reactivity of the isoxazole ring. Furthermore, incorporating a CF3 group into a molecule can enhance its lipophilicity, metabolic stability, and bioavailability, making it a highly desirable feature in pharmaceutical candidates. nih.govrsc.org Direct chemical modification of the C-F bonds within the trifluoromethyl group is exceptionally challenging and is not a common strategy for derivatization. Therefore, the CF3 group is typically retained intact throughout synthetic sequences, acting as a key modulator of the final product's properties.

Functionalization at Specific Ring Positions (C-3, C-4, C-5)

The reactivity of the this compound ring is highly regioselective, with each position offering distinct possibilities for functionalization.

C-3 Position: The bromine atom at this position serves as a versatile functional handle. As detailed in section 3.2.2, it is the primary site for transition metal-catalyzed cross-coupling reactions. It can also potentially undergo nucleophilic aromatic substitution (SNAr) with potent nucleophiles, although this is generally less facile than palladium-catalyzed pathways unless the ring is further activated.

C-5 Position: The C-5 carbon is bonded to the highly stable trifluoromethyl group. Direct functionalization at this carbon by displacing the CF3 group is synthetically challenging and not a typical derivatization pathway. Therefore, this position is generally not considered a site for introducing new functional groups.

The this compound scaffold can be elaborated to incorporate essential chemical building blocks. While direct introduction of these groups at the C-3 position can be challenging, a common strategy involves an initial cross-coupling reaction followed by functional group interconversion. For instance, a related 5-(trifluoromethyl)isoxazole (B40923) ester has been successfully converted into key derivatives. nih.gov

A synthetic sequence could proceed as follows:

A palladium-catalyzed coupling reaction (e.g., Suzuki or Heck) at the C-3 position introduces a substituent containing an ester or a protected alcohol.

The ester can be hydrolyzed to yield a carboxylic acid .

The carboxylic acid or ester can then be reduced to furnish an alcohol .

The alcohol can be converted into a chloride using standard reagents like thionyl chloride.

The chloride or a related tosylate can be displaced with an azide (B81097) followed by reduction, or through other amination protocols, to generate amines .

This step-wise approach allows for the systematic construction of a library of derivatives from a common intermediate, highlighting the utility of this compound as a versatile starting material. nih.gov

Selectivity is a critical aspect of the synthesis and derivatization of this compound.

Regioselectivity: The synthesis of the 3,5-disubstituted isoxazole ring itself, often via a [3+2] cycloaddition, proceeds with high regioselectivity, ensuring the specific placement of the bromo and trifluoromethyl groups. nih.gov In subsequent derivatization reactions, the presence of the C-Br bond at C-3 provides a highly specific site for functionalization. Transition metal-catalyzed reactions overwhelmingly occur at this position, demonstrating excellent regioselectivity over the C-H bond at C-4 or the C-CF3 bond at C-5.

Chemoselectivity: The stability of the isoxazole ring and the trifluoromethyl group under various reaction conditions allows for high chemoselectivity. For example, palladium-catalyzed coupling reactions can be performed at the C-Br bond without affecting other sensitive functional groups that may be present on the coupling partner.

Stereoselectivity: As the isoxazole ring is aromatic and planar, stereoselectivity is not a factor in reactions directly modifying the ring. However, it becomes important when chiral centers are introduced in the side chains attached to the ring, for example, in the synthesis of chiral alcohols or amines.

Ring Transformation Reactions

While the isoxazole ring is generally stable, it can undergo ring-opening reactions under specific conditions, allowing it to be used as a synthon for complex acyclic molecules. A notable example is the ring-opening fluorination of isoxazoles. researchgate.netorganic-chemistry.org When treated with an electrophilic fluorinating agent such as Selectfluor®, C-4 substituted isoxazoles can undergo a transformation that cleaves the N-O bond. This reaction leads to the formation of tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.org Studies have shown that this reaction demonstrates good functional group tolerance, and substrates bearing trifluoromethyl groups are compatible with the reaction conditions. researchgate.net This type of transformation underscores the synthetic potential of the isoxazole core beyond its use as a stable heterocyclic scaffold, enabling access to valuable fluorine-containing linear structures.

Conversion to Other Heterocyclic Systems (e.g., Pyridones)

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile precursor in synthetic organic chemistry for transformation into other heterocyclic systems. The inherent strain of the N-O bond facilitates ring-opening reactions under various conditions, enabling its conversion into a range of other cyclic structures. While direct conversion of this compound specifically into pyridones is not extensively documented in dedicated studies, established methodologies for the ring transformation of isoxazoles provide a foundational basis for such conversions.

One prominent strategy for converting isoxazoles into pyridines involves a rhodium carbenoid-induced ring expansion. nih.gov This process is followed by a rearrangement to a dihydropyridine, which is then oxidized to the corresponding pyridine (B92270). nih.gov Although this method has been demonstrated with various 3,5-disubstituted isoxazoles, its direct application to this compound would require empirical investigation to determine its viability and optimize reaction conditions. nih.gov

Another effective approach for transforming isoxazoles into the pyridine core is through an inverse electron-demand hetero-Diels-Alder reaction. rsc.org This reaction typically involves treating the isoxazole with an enamine. rsc.orgrsc.org The reaction proceeds through a [4 + 2]-cycloaddition, forming an oxaza-[2.2.1]-bicycle intermediate. rsc.orgrsc.org This intermediate subsequently undergoes ring-opening and loss of an amine, followed by reduction to yield the pyridine. rsc.orgrsc.org The reaction is noted to be highly regioselective. rsc.orgrsc.org

The following table outlines a generalized reaction scheme for the conversion of an isoxazole to a pyridine based on the hetero-Diels-Alder approach.

Table 1: Generalized Reaction for Isoxazole to Pyridine Conversion

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate | Product |

| Substituted Isoxazole | Enamine | TiCl₄(THF)₂, Titanium powder | Oxaza-[2.2.1]-bicycle | Substituted Pyridine |

While these methodologies provide a framework for the conversion of the isoxazole ring, the specific reactivity of the bromo and trifluoromethyl substituents on the this compound core would need to be considered. The electron-withdrawing nature of the trifluoromethyl group and the potential for the bromo group to act as a leaving group or participate in side reactions could influence the course and outcome of these transformations. Further detailed research would be necessary to adapt these general methods specifically for the synthesis of pyridones from this compound.

Mechanistic and Theoretical Investigations

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of heterocyclic compounds. For 3-bromo-5-(trifluoromethyl)isoxazole, these computational approaches can model its geometry, the energetic landscapes of its reactions, and the distribution of electrons within the molecule, which dictates its interactions.

Density Functional Theory (DFT) has become a standard method for investigating the properties of isoxazole (B147169) derivatives due to its balance of computational cost and accuracy. nih.govniscpr.res.in Functionals such as B3LYP are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. niscpr.res.innih.gov

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, providing key data on bond lengths, bond angles, and dihedral angles. nih.gov In related isoxazole structures, DFT calculations using the B3LYP method have successfully predicted geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net The isoxazole ring is inherently planar, and the key substituents, the bromine atom at position C3 and the trifluoromethyl group at C5, would have their geometries optimized to the lowest energy conformation.

Furthermore, DFT is crucial for mapping the energetic profiles of reaction pathways, such as the synthesis of the isoxazole ring. The formation of 5-CF₃-isoxazoles can be mechanistically studied, revealing the Gibbs free energies of intermediates and transition states. nih.gov For instance, in the acid-catalyzed reaction of CF₃-ynones with sodium azide (B81097) to form 5-CF₃-isoxazoles, DFT calculations show that the pathway involves the formation of an azide intermediate, followed by cyclization and the release of dinitrogen, with a defined transition state energy for each step. nih.gov Such studies are vital for understanding reaction feasibility and optimizing conditions. researchgate.net

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, often proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov The regioselectivity of this reaction—i.e., which of the two possible regioisomers is formed—can be effectively predicted and rationalized using DFT. researchgate.netlookchem.comresearchgate.net

Theoretical analyses based on DFT consistently show that the regiochemical outcome is controlled by the electronic properties of the reactants. nih.govunimi.it By calculating the activation energies for the two possible pathways, the favored product can be identified. researchgate.net For polar cycloadditions, the regioselectivity is often explained by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net Global and local reactivity indices, derived from conceptual DFT, are used to quantify these properties and predict the outcome in agreement with experimental findings. nih.govresearchgate.net In the synthesis of isoxazoles, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's behavior as a nucleophile or electrophile. youtube.com

For isoxazole derivatives, DFT calculations are used to determine the HOMO and LUMO energy levels and the resulting energy gap (ΔE = ELUMO – EHOMO). asianpubs.orgresearchgate.netrjpbcs.com This gap is an indicator of the molecule's kinetic stability and chemical reactivity. asianpubs.org The presence of strong electron-withdrawing groups, such as the trifluoromethyl (–CF₃) group and bromine (–Br), on the isoxazole ring significantly influences the FMOs. Both substituents are expected to lower the energy levels of both the HOMO and LUMO. researchgate.net The –CF₃ group, in particular, is known to substantially stabilize these orbitals, which can enhance the molecule's electrophilicity and influence its interactions in biological systems. rsc.orgnih.gov Studies on trifluoromethylated diarylethenes show that such substitutions allow for precise tuning of FMO levels over a broad energy range. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. q-chem.comwisc.eduwisc.edu This provides a clear representation of the Lewis structure and intramolecular interactions, such as hyperconjugation. dntb.gov.ua

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded, with red indicating regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicating areas of most positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.de

Table of Compounds Mentioned

Application of Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules and reaction systems. researchgate.netuni-muenchen.deucsb.eduscispace.comsapub.org These methods use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure.

In the context of this compound, semi-empirical methods could be employed for initial conformational analysis, calculation of geometric parameters, and estimation of electronic properties like dipole moments and heats of formation. Studies on other isoxazole derivatives have utilized semi-empirical methods for geometry optimization and to estimate descriptor values for structure-activity relationship investigations. mdpi.com While generally less accurate than higher-level methods, semi-empirical calculations can provide valuable qualitative insights and trends in reactivity. researchgate.netuni-muenchen.deucsb.eduscispace.comsapub.org

Table 2: Potential Applications of Semi-Empirical Methods for this compound

| Application | Description | Relevant Methods |

|---|---|---|

| Geometry Optimization | Prediction of the most stable three-dimensional structure. | AM1, PM3 |

| Electronic Properties | Calculation of dipole moment, orbital energies, and charge distribution. | AM1, PM3 |

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules to assess their potential as NLO materials. worldscientific.com

While there are no specific hyperpolarizability calculations reported for this compound, studies on other isoxazole derivatives suggest that the isoxazole ring can be a component of NLO-active molecules. worldscientific.com The presence of a trifluoromethyl group, a strong electron acceptor, and a polarizable bromine atom could potentially enhance the NLO properties of the isoxazole scaffold. A computational study would involve calculating the first and second hyperpolarizabilities to predict the NLO response. Such calculations have been performed for various organic molecules, demonstrating a good correlation with experimental results. researchgate.netanalis.com.my

Elucidation of Reaction Mechanisms

Investigation of Tandem Processes and Cascade Reactions

Tandem and cascade reactions are powerful synthetic strategies that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. nih.govresearchgate.netresearchgate.netnih.gov The isoxazole ring, present in this compound, can participate in or be formed through such processes.

While specific tandem reactions involving this compound are not documented, its structure suggests potential for such transformations. For example, the bromine atom at the 3-position could be a site for cross-coupling reactions, which could then trigger a subsequent intramolecular cyclization in a tandem fashion. acs.org Additionally, the isoxazole ring itself can undergo ring-opening under certain conditions, leading to intermediates that can participate in cascade sequences to form new heterocyclic systems. researchgate.net The development of such reactions would be a valuable extension of the synthetic utility of this compound.

This complex sequence of reactions represents a sophisticated synthetic transformation. While a direct application of this entire sequence involving this compound has not been reported, components of this sequence are relevant to its chemistry.

Perfluoroalkylation is a key reaction in the synthesis and modification of fluorinated compounds. Radical perfluoroalkylation of heterocycles is a well-established process. acs.orgrsc.orgnih.gov The isoxazole ring in this compound could potentially undergo further perfluoroalkylation at the C4 position via a radical mechanism.

Peroxidation, the introduction of a peroxide group, could be achieved through radical addition of oxygen or reaction with a peroxide source. Subsequent rearrangement and elimination steps would depend on the specific structure of the peroxy intermediate. The bromine atom at the C3 position could act as a leaving group in a final substitution step. The elucidation of such a complex mechanism would heavily rely on detailed experimental and computational studies to identify intermediates and transition states.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium azide |

| AM1 |

Characterization of Key Intermediates (e.g., Nitrile Oxides, Bromoisoxazolines)

The synthesis of this compound via the [3+2] cycloaddition pathway involves several crucial, albeit often transient, intermediates. The primary reactive species is a nitrile oxide, which is typically generated in situ to undergo cycloaddition with a dipolarophile. nih.govmdpi.com In the specific synthesis of this compound, a key precursor is a dibromo derivative which, upon treatment with a base like sodium bicarbonate, eliminates HBr to form the reactive nitrile oxide intermediate. nih.gov

Following the generation of the nitrile oxide, the cycloaddition reaction with a trifluoromethyl-substituted alkene leads to the formation of a heterocyclic intermediate, a bromoisoxazoline. organic-chemistry.org While these intermediates are often directly converted to the final isoxazole product in a one-pot reaction, their isolation and characterization are critical for confirming the reaction mechanism. nih.gov

In a notable study, researchers successfully isolated and characterized the bromoisoxazoline intermediate during the synthesis of this compound. The reaction of a dibromo-oxime derivative with a trifluoromethyl-alkene in the presence of sodium bicarbonate in a less polar solvent (CH₂Cl₂) allowed for the isolation of the bromoisoxazoline. nih.gov Subsequent treatment of this isolated intermediate with a base in a more polar solvent system (e.g., NaHCO₃ in EtOAc) facilitated the elimination of HBr to yield the final aromatic isoxazole. nih.gov This two-step observation provides direct evidence for the existence of the bromoisoxazoline on the reaction pathway.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Type | General Structure / Precursor | Method of Generation / Observation | Role in Mechanism |

| Nitrile Oxide | Generated from a dibromo-oxime precursor | In situ generation via base-induced elimination of HBr | Acts as the 1,3-dipole in the cycloaddition reaction |

| Bromoisoxazoline | Cycloadduct of the nitrile oxide and a CF₃-alkene | Isolated during the reaction under specific solvent conditions (e.g., CH₂Cl₂) nih.gov | Precursor to the final isoxazole; undergoes elimination of HBr |

Differentiation between Concerted and Stepwise Cycloaddition Pathways

The mechanism of 1,3-dipolar cycloaddition reactions, central to the formation of the isoxazole ring, has been the subject of extensive theoretical and experimental investigation. nih.govresearchgate.net Two primary pathways are generally considered: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. rsc.org

In a concerted pathway , the two new sigma bonds between the nitrile oxide (the 1,3-dipole) and the alkene (the dipolarophile) are formed simultaneously in a single transition state. rsc.org This mechanism is often favored in explanations of the high stereospecificity and regioselectivity observed in many [3+2] cycloadditions. nih.govmdpi.com Frontier Molecular Orbital (FMO) theory is frequently used to rationalize the regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition. nih.gov

Conversely, a stepwise mechanism proposes the initial formation of one sigma bond, leading to a transient intermediate which then undergoes ring closure to form the second bond. rsc.org While less common, this pathway may be operative under certain conditions or with specific substrates that can stabilize the intermediate species.

For the synthesis of isoxazoles via nitrile oxide cycloaddition, the concerted mechanism is the more broadly accepted model. rsc.org Computational studies on related systems have often supported a concerted, albeit sometimes asynchronous, transition state where bond formation does not occur in perfect unison. The specific electronic properties of the trifluoromethyl group and the bromine atom in the reactants for this compound synthesis would be expected to significantly influence the energetics of the transition state, but the reaction is generally presumed to follow the concerted pathway typical for such 1,3-dipolar cycloadditions.

Impact of Catalysts and Reaction Conditions on Mechanistic Pathways

Catalysts and reaction conditions play a pivotal role in directing the mechanistic pathway of isoxazole synthesis, influencing reaction rates, yields, and selectivity.

Reaction Conditions: The choice of base and solvent is critical for both the generation of the key nitrile oxide intermediate and the subsequent steps. In the synthesis of this compound, a mild base such as sodium bicarbonate (NaHCO₃) is sufficient to generate the nitrile oxide in situ from its halogenated precursor. nih.gov The solvent system can determine the fate of the reaction intermediates. For instance, using a less polar solvent like dichloromethane (B109758) (CH₂Cl₂) allowed for the isolation of the bromoisoxazoline intermediate, whereas conducting the reaction in a more polar solvent like ethyl acetate (B1210297) (EtOAc) promoted the subsequent elimination of HBr to furnish the final isoxazole product directly in a one-pot process. nih.gov Other non-conventional conditions, such as performing the reaction in an aqueous environment, have also been explored for nitrile oxide cycloadditions, sometimes proceeding under mild acidic conditions without the need for a catalyst. nih.gov

Catalysts: While the synthesis of this compound has been achieved under metal-free conditions, catalysis is a major strategy in isoxazole synthesis to enhance efficiency and control selectivity. nih.govbeilstein-journals.org

Copper (Cu) Catalysis: Copper(I) catalysts are widely used in [3+2] cycloadditions of nitrile oxides with terminal alkynes, significantly improving yields compared to uncatalyzed reactions. mdpi.comnih.gov The use of copper acetylides is a key feature of these reactions, which are believed to proceed through a nonconcerted mechanism involving metallacycle intermediates. organic-chemistry.org

Ruthenium (Ru) Catalysis: Ruthenium(II) catalysts are effective for the cycloaddition of nitrile oxides to both terminal and internal alkynes, offering high yields and excellent regioselectivity where other catalysts might fail. beilstein-journals.org

Rhodium (Rh) Catalysis: Rhodium(II) catalysts have been employed in formal [3+2] cycloadditions involving isoxazoles themselves as reactants to form other heterocyclic systems, showcasing the diverse catalytic transformations possible with this scaffold. acs.org

The introduction of a catalyst can fundamentally alter the reaction mechanism from a neutral pericyclic pathway to one involving organometallic intermediates, thereby changing the activation energy and the regio- and stereochemical outcome of the cycloaddition. organic-chemistry.orgrsc.org

Table 2: Influence of Catalysts on Isoxazole Synthesis

| Catalyst Type | Typical Substrates | Impact on Mechanism | Reference |

| Copper(I) | Nitrile Oxides, Terminal Alkynes | Improves yields; proceeds via copper acetylides and metallacycle intermediates. organic-chemistry.org | mdpi.comnih.gov |

| Ruthenium(II) | Nitrile Oxides, Alkynes (terminal and internal) | Enables reaction with highly substituted alkynes at room temperature. beilstein-journals.org | rsc.org |

| Metal-Free (Base) | Halogenoximes, Alkenes/Alkynes | In situ generation of nitrile oxide; pathway influenced by solvent polarity. | nih.gov |

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 3-Bromo-5-(trifluoromethyl)isoxazole, a combination of 1H, 13C, and 19F NMR would be required for a complete structural assignment.

1H NMR for Proton Environments and Coupling Patterns

The 1H NMR spectrum of this compound is expected to be relatively simple, featuring a single resonance corresponding to the C4-proton of the isoxazole (B147169) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine atom at the C3 position and the trifluoromethyl group at the C5 position. Based on data for analogous isoxazole derivatives, the signal for this proton would likely appear in the aromatic region of the spectrum. For instance, in similar 5-substituted-3-(trifluoromethyl)isoxazoles, the C4-proton typically resonates as a singlet, and its chemical shift can vary depending on the nature of the substituent at the 5-position.

Table 1: Comparison of 1H NMR Data for Related Isoxazole Compounds

| Compound Name | Solvent | Chemical Shift (ppm) for H4 | Multiplicity |

| 5-phenyl-3-(trifluoromethyl)isoxazole | CDCl3 | 6.72 | s |

| 5-(4-bromophenyl)-3-(trifluoromethyl)isoxazole | CDCl3 | 6.75 | s |

| 5-(bromomethyl)-3-(trifluoromethyl)isoxazole | CDCl3 | 6.50 | s |

Data compiled from a study on the synthesis of trifluoromethylated isoxazoles. rsc.org

Given these examples, the C4-proton of this compound is predicted to appear as a singlet in the range of 6.5-7.0 ppm.

13C NMR for Carbon Skeleton Analysis

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected: one for the trifluoromethyl carbon, and three for the isoxazole ring carbons (C3, C4, and C5). The chemical shifts of these carbons are significantly influenced by the electronegativity of the attached atoms (Br, N, O, F). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The isoxazole ring carbons will have chemical shifts characteristic of this heterocyclic system, with the C3 and C5 carbons being the most deshielded due to their proximity to heteroatoms and the bromine/trifluoromethyl substituents.

Table 2: Comparison of 13C NMR Data for a Related Isoxazole Compound

| Compound Name | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | CF3 (ppm) |

| 5-(4-bromophenyl)-3-(trifluoromethyl)isoxazole | CDCl3 | 156.3 (q, J = 38.4 Hz) | 97.3 (q, J = 1.3 Hz) | 171.5 | 119.7 (q, J = 271.2 Hz) |

Data from a study on the synthesis of trifluoromethylated isoxazoles. rsc.org

Based on this related structure, the C3 and C5 carbons of this compound are expected to have chemical shifts in the range of 150-175 ppm, while the C4 carbon would be more shielded, appearing further upfield. The trifluoromethyl carbon will exhibit a characteristic quartet with a large coupling constant.

19F NMR for Fluorine-Containing Moieties

19F NMR is a highly sensitive technique for the characterization of organofluorine compounds. In the case of this compound, the 19F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift of the CF3 group is a sensitive probe of its electronic environment. In various 5-substituted-3-(trifluoromethyl)isoxazoles, the 19F chemical shift of the CF3 group is consistently observed in a narrow range.

Table 3: 19F NMR Chemical Shifts for Various 3-(Trifluoromethyl)isoxazoles

| Compound Name | Solvent | 19F Chemical Shift (ppm) |

| 5-phenyl-3-(trifluoromethyl)isoxazole | CDCl3 | -63.7 |

| 5-(4-bromophenyl)-3-(trifluoromethyl)isoxazole | CDCl3 | -63.7 |

| 5-(bromomethyl)-3-(trifluoromethyl)isoxazole | CDCl3 | -63.7 |

| 5-cyclopropyl-3-(trifluoromethyl)isoxazole | CDCl3 | -63.7 |

Data compiled from a study on the synthesis of trifluoromethylated isoxazoles. rsc.org

The consistent chemical shift at approximately -63.7 ppm for the trifluoromethyl group across a range of 5-substituted analogues suggests that the 19F NMR signal for this compound would also be found in this region.

Computational Prediction of NMR Chemical Shifts

In the absence of experimental data, computational methods, particularly those based on Density Functional Theory (DFT), can provide valuable predictions of NMR chemical shifts. These calculations involve optimizing the molecular geometry of the compound and then computing the nuclear magnetic shielding tensors. By comparing the calculated shielding of the target molecule to that of a known reference standard (e.g., tetramethylsilane (B1202638) for 1H and 13C, CFCl3 for 19F), theoretical chemical shifts can be obtained. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. For fluorinated compounds, specialized basis sets and computational models are often employed to account for the complex electronic effects of fluorine. Such computational studies would be instrumental in predicting the full NMR spectroscopic profile of this compound and would aid in the interpretation of any future experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with the molecular formula C4HBrF3NO, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.

Table 4: Calculated Exact Mass of this compound

| Element | Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |

| Carbon | 12C | 12.000000 | 4 | 48.000000 |

| Hydrogen | 1H | 1.007825 | 1 | 1.007825 |

| Bromine | 79Br | 78.918337 | 1 | 78.918337 |

| Fluorine | 19F | 18.998403 | 3 | 56.995209 |

| Nitrogen | 14N | 14.003074 | 1 | 14.003074 |

| Oxygen | 16O | 15.994915 | 1 | 15.994915 |

| Total | 214.919360 |

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the molecular formula C4HBrF3NO. The isotopic pattern resulting from the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) would also be a key diagnostic feature in the mass spectrum.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, specifically electron ionization (EI-MS), is a critical technique for elucidating the structure of this compound by analyzing its fragmentation pattern. The fragmentation of trifluoromethyl-substituted heterocycles is often characterized by the cleavage of the CF3 group or related fragments. fluorine1.ru When subjected to electron impact, the molecule ionizes and breaks apart in a predictable manner, yielding fragment ions that provide clues to the original structure.

For this compound, the molecular ion peak (M+) would be observed, corresponding to the molecule's isotopic mass. The presence of bromine is typically indicated by a characteristic M+2 peak with an intensity ratio of approximately 1:1, due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

The primary fragmentation pathways for trifluoromethyl-substituted isoxazoles can involve two key processes: the loss of the trifluoromethyl radical (•CF3) or the rearrangement and elimination of difluorocarbene (:CF2). fluorine1.ru The electron-withdrawing nature of the CF3 group significantly influences the fragmentation cascade. fluorine1.ru

Key fragmentation steps may include:

Loss of Bromine: Cleavage of the C-Br bond, leading to a fragment corresponding to [M-Br]+.

Loss of Trifluoromethyl Radical: Ejection of the •CF3 radical, resulting in an [M-CF3]+ ion.

Difluorocarbene Elimination: A rearrangement process can lead to the loss of :CF2, forming an [M-CF2]+• radical ion. fluorine1.ru

Ring Cleavage: The isoxazole ring can undergo scission, leading to smaller, characteristic fragments. Common isoxazole ring fragmentation involves the breaking of the N-O bond, followed by subsequent losses of species like CO, HCN, or acetylene (B1199291) derivatives.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss |

| [C4BrF3NO]+• (Molecular Ion) | Intact molecule |

| [C4F3NO]+ | Loss of •Br radical |

| [C3BrNO]+ | Loss of •CF3 radical |

| [C3HBrFNO]+• | Rearrangement and loss of :CF2 |

| [CF3]+ | Trifluoromethyl cation |

| [C3H2NO]+ | Fragment from ring cleavage after initial losses |

Infrared (IR) and Raman Spectroscopy

Identification of Functional Groups and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and ascertain the vibrational modes within a molecule. For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of the isoxazole ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

The key vibrational modes expected for this compound are:

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which typically exhibit stretching vibrations in the 1650-1500 cm-1 region. Data from similar structures, such as 5-(4-bromophenyl)-3-(trifluoromethyl)isoxazole, show bands in the 1615-1421 cm-1 range, corresponding to the aromatic and isoxazole ring stretches. rsc.org

C-F Stretching: The trifluoromethyl group is a strong absorber in the IR spectrum. The C-F stretching vibrations are typically very intense and appear in the 1350-1100 cm-1 region. For instance, related trifluoromethylated isoxazoles show strong bands between 1165 cm-1 and 1122 cm-1. rsc.org

C-O Stretching: The C-O single bond stretching within the isoxazole ring usually appears in the 1250-1000 cm-1 range.

C-Br Stretching: The carbon-bromine bond vibration is found in the far-infrared region, typically between 600 and 500 cm-1.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch | Isoxazole Ring | 1650 - 1550 | Medium |

| C=C Stretch | Isoxazole Ring | 1550 - 1450 | Medium |

| Asymmetric C-F Stretch | Trifluoromethyl (CF3) | 1350 - 1150 | Strong |

| Symmetric C-F Stretch | Trifluoromethyl (CF3) | 1150 - 1100 | Strong |

| C-O Stretch | Isoxazole Ring | 1250 - 1000 | Medium |

| C-Br Stretch | Bromo Group | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The isoxazole ring in this compound acts as the primary chromophore.

The expected electronic transitions for this molecule would be:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds, such as the C=C and C=N bonds in the isoxazole ring. These transitions are typically high in energy and result in strong absorption bands in the UV region, generally below 300 nm.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the isoxazole ring) to a π* antibonding orbital. These transitions are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

The presence of the bromine and trifluoromethyl substituents can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted isoxazole, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. The trifluoromethyl group, being strongly electron-withdrawing, can influence the energy levels of the molecular orbitals involved in the electronic transitions.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal would allow for its complete structural characterization.

The analysis of a closely related compound, 5-bromo-3-(3-trifluoromethylphenyl)isoxazole, via X-ray diffraction has confirmed its molecular structure and provided detailed geometric parameters. researchgate.net A similar analysis for this compound would yield crucial data such as the planarity of the isoxazole ring and the orientation of the bromo and trifluoromethyl substituents relative to the ring.

The crystallographic data obtained would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

This information is invaluable for understanding intermolecular interactions in the solid state, such as halogen bonding or dipole-dipole interactions, which govern the crystal packing.

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| a, b, c (Å) | Unit cell axis lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | The volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Internuclear distances between bonded atoms |

| Bond Angles (°) | Angles formed by three connected atoms |

This data provides the ultimate proof of the compound's structure and stereochemistry.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-Bromo-5-(trifluoromethyl)isoxazole, and what key spectral data should researchers expect?

Answer:

Characterization typically involves 1H NMR , 13C NMR , and LC-MS to confirm structure and purity. Key spectral markers include:

- 1H NMR : Aromatic proton signals between δ 7.3–7.8 ppm for the isoxazole ring, with splitting patterns indicating substitution. Bromine and trifluoromethyl groups cause deshielding .

- 13C NMR : Distinct signals for the trifluoromethyl carbon (δ ~120–125 ppm, split due to coupling with fluorine) and the brominated carbon (δ ~95–100 ppm) .

- LC-MS : Molecular ion peaks matching the exact mass (e.g., m/z 256 for C₅H₃BrF₃NO). Purity >95% is often confirmed via UV detection .

Basic: What safety precautions are necessary when handling this compound?

Answer:

The compound is classified as Acute Toxicity Category 4 (H302) . Key precautions include:

- Use of fume hoods , gloves , and protective eyewear .

- Avoid inhalation or skin contact; consult safety data sheets (SDS) for first-aid measures (e.g., rinse skin with water, seek medical attention) .

- Store at 0–6°C to prevent decomposition .

Advanced: How does the trifluoromethyl (–CF₃) group enhance the bioactivity of isoxazole derivatives in anticancer research?

Answer:

The –CF₃ group improves lipophilicity and metabolic stability , enhancing cellular uptake and target binding. For example:

- This compound derivatives exhibit 8-fold higher anti-cancer activity (IC₅₀ = 2.63 μM against MCF-7 cells) compared to non-CF₃ analogs (IC₅₀ = 19.72 μM) .

- The –CF₃ group stabilizes interactions with hydrophobic pockets in target proteins, as shown in molecular docking studies .

| Compound | IC₅₀ (μM) | Target Cell Line | Reference |

|---|---|---|---|

| With –CF₃ substituent | 2.63 | MCF-7 | |

| Without –CF₃ substituent | 19.72 | MCF-7 |

Advanced: What advancements address challenges in the metal-free synthesis of this compound?

Answer:

Recent methods use CF₃SO₂Na as a trifluoromethyl source and tBuONO as an oxidant/N/O donor, enabling regioselective synthesis without transition metals. Key improvements:

- Yield : Up to 51% for related trifluoromethylisoxazoles (vs. <30% in older methods) .

- Reaction Conditions : Ambient temperature, avoiding harsh reagents .

- Regioselectivity : Controlled by electronic effects of substituents during cyclocondensation .

Advanced: How can researchers resolve contradictions in synthetic yields or reaction conditions reported for this compound?

Answer:

Discrepancies arise from substrate purity , reagent ratios , or solvent effects . Strategies include:

- Optimization Tables : Vary parameters (e.g., solvent polarity, temperature) and monitor via TLC/GC-MS.

- Mechanistic Studies : Use DFT calculations to identify rate-limiting steps (e.g., cyclization vs. trifluoromethylation) .

- Reproducibility : Follow protocols from peer-reviewed studies (e.g., metal-free methods in vs. traditional halogenation ).

Basic: What are the reactivity patterns of this compound in nucleophilic substitution reactions?

Answer:

The bromine atom is highly electrophilic, enabling:

- Suzuki Coupling : Reaction with aryl boronic acids to form biaryl derivatives (e.g., using Pd catalysts) .

- Nucleophilic Aromatic Substitution : Replacement of Br with amines or thiols under basic conditions .

- Side Reactions : Competing hydrolysis in polar protic solvents (e.g., H₂O/EtOH) .

Advanced: How do computational studies optimize the design of this compound derivatives?

Answer:

Molecular docking and MD simulations predict binding affinities to targets like Keap1 or GABAA receptors. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.